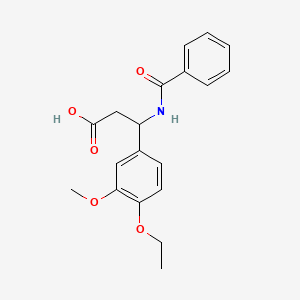![molecular formula C27H19ClN2O2 B4298467 6-chloro-3-[(4-phenoxyphenyl)amino]-4-phenylquinolin-2(1H)-one](/img/structure/B4298467.png)
6-chloro-3-[(4-phenoxyphenyl)amino]-4-phenylquinolin-2(1H)-one
描述
The compound 6-chloro-3-[(4-phenoxyphenyl)amino]-4-phenylquinolin-2(1H)-one is a part of the quinoline derivative family, known for its structural complexity and diverse chemical properties. Quinoline derivatives are important in the field of organic chemistry due to their various applications in medicinal chemistry, material science, and as intermediates in organic synthesis.
Synthesis Analysis
Quinoline derivatives, including structures similar to the compound , are synthesized through several methods. One common approach involves the condensation and cyclization reactions of various aromatic substrates. For instance, one-pot synthesis reactions via acid-catalyzed condensation and cyclization of hexahydrocyclohept[b]indoles with chlorobenzophenone derivatives in glacial acetic acid have been reported, showcasing the versatility of synthesis methods for quinoline compounds (Yamuna et al., 2010).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including those similar to our compound of interest, often exhibits significant conformational stability and symmetry, contributing to their diverse chemical behavior. Crystallographic studies reveal that these molecules can adopt various crystal structures, influenced by substituent patterns and intermolecular interactions, such as hydrogen bonding and π-π stacking interactions (Yamuna et al., 2010).
Chemical Reactions and Properties
Quinoline derivatives participate in a wide range of chemical reactions, underlining their reactivity and functional group compatibility. For example, reactions involving cyclization, nucleophilic substitution, and condensation are common, leading to the formation of complex heterocyclic structures with potential biological activity. The presence of electron-withdrawing or donating substituents on the quinoline ring can significantly affect its reactivity and interaction with different reagents (Rana et al., 2008).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystal structure, are crucial for their practical applications. These properties are influenced by the molecular structure and the nature of substituents on the quinoline core. Studies have shown that quinoline derivatives crystallize in various space groups, demonstrating the impact of molecular modifications on their physical characteristics (Yamuna et al., 2010).
Chemical Properties Analysis
The chemical properties of quinoline derivatives, including acidity, basicity, and nucleophilicity, are determined by their electronic structure and functional groups. These compounds exhibit a range of chemical behaviors, from acting as bases due to the nitrogen atom in the quinoline ring to participating in electrophilic substitution reactions owing to the aromatic system. The versatility in chemical properties makes quinoline derivatives valuable scaffolds in organic synthesis and drug discovery (Fatma et al., 2017).
作用机制
Target of Action
The primary target of 6-chloro-3-[(4-phenoxyphenyl)amino]-4-phenylquinolin-2(1H)-one is the Macrophage colony-stimulating factor 1 receptor (CSF1R) . CSF1R is a type of protein known as a tyrosine kinase receptor, which plays a crucial role in the survival, proliferation, and differentiation of mononuclear phagocytes, a group of immune cells that includes macrophages and monocytes .
Mode of Action
This inhibition could potentially disrupt the signaling pathways that are essential for the survival and proliferation of mononuclear phagocytes .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
The inhibition of CSF1R by this compound could potentially lead to a decrease in the survival and proliferation of mononuclear phagocytes . This could have various effects at the molecular and cellular levels, potentially influencing immune response and inflammation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target .
属性
IUPAC Name |
6-chloro-3-(4-phenoxyanilino)-4-phenyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19ClN2O2/c28-19-11-16-24-23(17-19)25(18-7-3-1-4-8-18)26(27(31)30-24)29-20-12-14-22(15-13-20)32-21-9-5-2-6-10-21/h1-17,29H,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQSHEJQHWDAPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)NC4=CC=C(C=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![isopropyl 4-[({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4298392.png)
![isopropyl 4-({[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4298393.png)
![N-(2-chlorophenyl)-2-({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}thio)acetamide](/img/structure/B4298395.png)
![3-ethoxy-2-nitro-8-(2,3,3-trichloro-1-nitroprop-2-en-1-ylidene)-7-azabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B4298402.png)
![4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate](/img/structure/B4298407.png)
![3-(4-fluorophenyl)-2-imino-5-({5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylene)-1,3-thiazolidin-4-one](/img/structure/B4298410.png)
![N-(2-chloroethyl)-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4298418.png)
![N-(2-hydroxyethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B4298426.png)
![3-[(4-tert-butylbenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B4298434.png)

![3-[(2-bromobenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid](/img/structure/B4298446.png)
![4-ethyl-2-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-5-(4-piperidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride](/img/structure/B4298454.png)
![N-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(phenylsulfonyl)prolinamide](/img/structure/B4298460.png)
![N~2~-[2-(2-methyl-1H-indol-3-yl)ethyl]-N~1~-phenylpyrrolidine-1,2-dicarboxamide](/img/structure/B4298462.png)